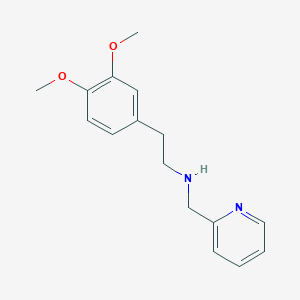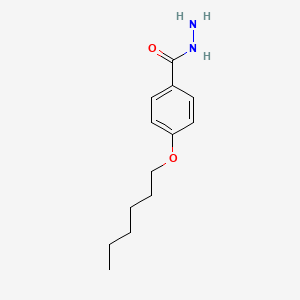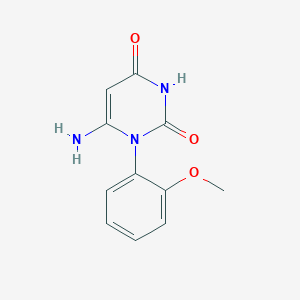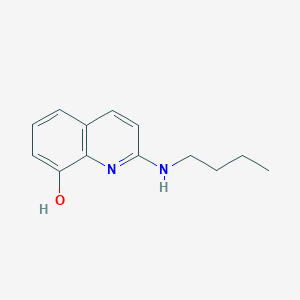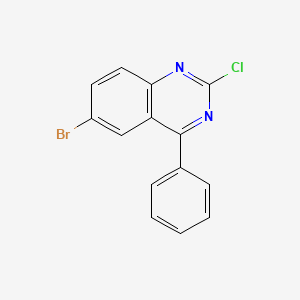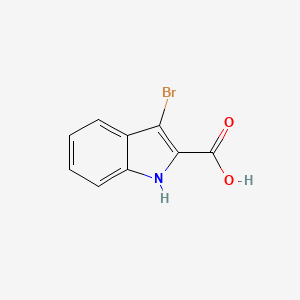
3-溴-1H-吲哚-2-羧酸
描述
3-bromo-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.05 g/mol . The IUPAC name for this compound is 3-bromo-1 H -indole-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-bromo-1H-indole-2-carboxylic acid includes a bromine atom attached to the third position of the indole ring and a carboxylic acid group attached to the second position . The InChI string representation of the molecule isInChI=1S/C9H6BrNO2/c10-7-5-3-1-2-4-6 (5)11-8 (7)9 (12)13/h1-4,11H, (H,12,13) . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-bromo-1H-indole-2-carboxylic acid include a molecular weight of 240.05 g/mol, a computed XLogP3-AA of 2.6, two hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, an exact mass of 238.95819 g/mol, a monoisotopic mass of 238.95819 g/mol, a topological polar surface area of 53.1 Ų, a heavy atom count of 13, and a complexity of 222 .科学研究应用
除草活性
吲哚-3-羧酸衍生物已被用于设计和合成潜在的转运抑制剂反应1拮抗剂 。这些化合物对双子叶油菜(B. napus)和单子叶稗草(E. crus-galli) 的根和芽均表现出良好至极佳的抑制效果。
抗病毒活性
吲哚衍生物具有多种生物活性,包括抗病毒特性 。 例如,据报道6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物是抗病毒剂 。
抗炎活性
吲哚衍生物也表现出抗炎特性 。这使它们在开发用于治疗各种炎症性疾病的新药方面具有价值。
抗癌活性
已发现吲哚衍生物具有抗癌特性 。这引起了人们对合成各种吲哚衍生物以用于潜在的癌症治疗的兴趣。
抗HIV活性
吲哚-2-羧酸衍生物已被发现是新型的HIV-1整合酶链转移抑制剂 。这表明在治疗艾滋病毒方面具有潜在的应用。
抗氧化活性
已发现吲哚衍生物具有抗氧化特性 。这使得它们在治疗由氧化应激引起的疾病方面具有潜在的用途。
抗菌活性
已发现吲哚衍生物具有抗菌特性 。这表明在治疗各种细菌和真菌感染方面具有潜在的应用。
有机合成
吲哚-2-羧酸酯及其衍生物是众多生物活性化合物和药物中普遍存在的结构基序。 它们在有机合成中用作通用的中间体 。
未来方向
The future directions of research on 3-bromo-1H-indole-2-carboxylic acid could involve further exploration of its synthesis methods and potential biological activities. For instance, the development of novel methods of synthesis for indole derivatives has attracted the attention of the chemical community .
作用机制
Target of Action
The primary target of 3-bromo-1H-indole-2-carboxylic acid is HIV-1 integrase , a key enzyme in the life cycle of HIV-1 . This enzyme plays a crucial role in the replication of the virus, making it an attractive target for antiviral therapy .
Mode of Action
3-bromo-1H-indole-2-carboxylic acid inhibits the strand transfer of HIV-1 integrase . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of the integrase . This interaction impairs the ability of the integrase to insert the viral DNA into the host genome, thereby inhibiting viral replication .
Biochemical Pathways
The inhibition of HIV-1 integrase disrupts the viral replication process. Normally, the integrase enzyme inserts a double-stranded viral DNA copy of the viral RNA genome into the host genome . By inhibiting this process, 3-bromo-1H-indole-2-carboxylic acid prevents the virus from replicating and spreading to new cells.
Result of Action
The primary result of the action of 3-bromo-1H-indole-2-carboxylic acid is the inhibition of HIV-1 replication. By blocking the action of HIV-1 integrase, the compound prevents the virus from integrating its genetic material into the host cell’s genome . This inhibits the production of new virus particles, slowing the progression of the infection.
生化分析
Biochemical Properties
3-bromo-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit integrase, an enzyme essential for the replication of certain viruses, by chelating with two magnesium ions and forming π-stacking interactions with viral DNA . This interaction disrupts the viral replication process, making 3-bromo-1H-indole-2-carboxylic acid a potential antiviral agent.
Cellular Effects
The effects of 3-bromo-1H-indole-2-carboxylic acid on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-bromo-1H-indole-2-carboxylic acid has been found to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cell proliferation and survival . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 3-bromo-1H-indole-2-carboxylic acid exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, its interaction with integrase involves chelation with magnesium ions and π-stacking with viral DNA, which inhibits the enzyme’s function . Furthermore, 3-bromo-1H-indole-2-carboxylic acid can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 3-bromo-1H-indole-2-carboxylic acid can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-bromo-1H-indole-2-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 3-bromo-1H-indole-2-carboxylic acid has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-bromo-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as antiviral or anticancer activity, without causing significant toxicity. At high doses, 3-bromo-1H-indole-2-carboxylic acid can induce toxic or adverse effects, including organ damage and altered physiological functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
3-bromo-1H-indole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 3-bromo-1H-indole-2-carboxylic acid can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of metabolites and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-bromo-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carriers or passively diffuse through lipid bilayers . Once inside the cell, 3-bromo-1H-indole-2-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-bromo-1H-indole-2-carboxylic acid is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-bromo-1H-indole-2-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization can also affect its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
3-bromo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTZNHLNBDTYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368105 | |
| Record name | 3-bromo-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28737-33-9 | |
| Record name | 3-bromo-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


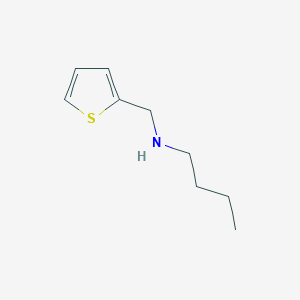
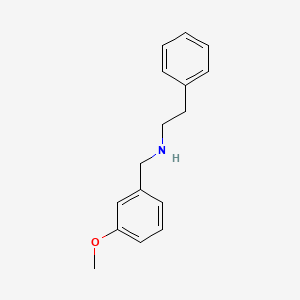
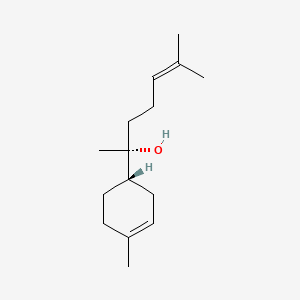
amine](/img/structure/B1270993.png)
